molecular formula C12H17BrN2 B1400735 N-((5-bromopyridin-3-yl)methyl)cyclohexanamine CAS No. 1184409-99-1

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine

Cat. No. B1400735
CAS RN: 1184409-99-1
M. Wt: 269.18 g/mol
InChI Key: UHZXIAHPWZVMKC-UHFFFAOYSA-N
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Description

“N-((5-bromopyridin-3-yl)methyl)cyclohexanamine” is a chemical compound with the molecular formula C12H17BrN2 . It has a molecular weight of 269.18 . The compound is used for research purposes and in the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for “N-((5-bromopyridin-3-yl)methyl)cyclohexanamine” is 1S/C12H17BrN2/c1-2-10-4-7-3-8 (9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-((5-bromopyridin-3-yl)methyl)cyclohexanamine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.

Scientific Research Applications

Application in Synthesis of Complexes

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine has been utilized in the synthesis and structural characterization of metal complexes. For instance, Choi et al. (2015) used related bis(pyrazolyl)-based ligands for synthesizing zinc(II) and cadmium(II) complexes, which demonstrated high catalytic activity for the polymerization of methyl methacrylate (Choi, Ahn, Nayab, & Lee, 2015).

Use in Conformation and Configuration Analysis

The compound has been a subject in studies focusing on the conformations and relative configurations of amines. Montalvo-González et al. (2010) analyzed a series of amines, including derivatives of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine, to establish structural assignments (Montalvo-González, Iniestra-Galindo, & Ariza-Castolo, 2010).

Role in Polymerization Processes

The application in polymerization processes is another area of interest. For example, cyclohexanamine derivatives, closely related to N-((5-bromopyridin-3-yl)methyl)cyclohexanamine, have been investigated for their potential in initiating polymerization reactions. Verevkin and Emel̀yanenko (2015) studied the thermodynamic properties of these compounds to facilitate their application in practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).

Contribution to Catalysis Research

The compound has been involved in studies related to catalysis. For instance, Nyamato, Ojwach, and Akerman (2015) synthesized palladium complexes using (imino)pyridine ligands bearing pendant arms similar to N-((5-bromopyridin-3-yl)methyl)cyclohexanamine, showing significant potential as ethylene dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-6-10(7-14-9-11)8-15-12-4-2-1-3-5-12/h6-7,9,12,15H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXIAHPWZVMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734085
Record name N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184409-99-1
Record name N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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